molecular formula C13H12N2O B11893496 5-(p-Tolyl)nicotinamide CAS No. 1346691-48-2

5-(p-Tolyl)nicotinamide

Cat. No.: B11893496
CAS No.: 1346691-48-2
M. Wt: 212.25 g/mol
InChI Key: QNZGRUUXRPMTKW-UHFFFAOYSA-N
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Description

5-(p-Tolyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). This compound features a nicotinamide core with a p-tolyl group attached to the 5-position of the pyridine ring. Nicotinamide derivatives are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)nicotinamide typically involves the reaction of 5-bromo-nicotinamide with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-(p-Tolyl)aminomethylpyridine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(p-Tolyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(p-Tolyl)nicotinamide involves its interaction with various molecular targets. It is known to influence the activity of enzymes such as sirtuins and poly-ADP-ribose polymerases (PARP), which are involved in cellular processes like DNA repair and stress responses. By modulating these pathways, this compound can exert its biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in NAD+ synthesis and cellular metabolism.

    Benzamide Derivatives: Compounds with similar amide structures but different aromatic groups.

    Cinnamamide Derivatives: Compounds with a cinnamamide core structure.

Uniqueness

5-(p-Tolyl)nicotinamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1346691-48-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

5-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16)

InChI Key

QNZGRUUXRPMTKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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